

# In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride

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## Compound of Interest

Compound Name: 3-Bromo-2-chlorobenzotrifluoride

Cat. No.: B1274751

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 56131-47-6 IUPAC Name: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene

## Executive Summary

**3-Bromo-2-chlorobenzotrifluoride** is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of its known properties, safety information, and synthetic utility.

## Physicochemical and Safety Data

A summary of the key physicochemical properties of **3-Bromo-2-chlorobenzotrifluoride** is presented below. It is important to note that while some experimental data is available for isomeric and related compounds, specific experimentally verified data for this compound is limited. The data presented is a combination of available information and predicted values.

Table 1: Physicochemical Properties of **3-Bromo-2-chlorobenzotrifluoride**

Property	Value	Source
CAS Number	56131-47-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	1-Bromo-2-chloro-3-(trifluoromethyl)benzene	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClF <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	259.45 g/mol	<a href="#">[1]</a>
Boiling Point	207.7 ± 35.0 °C at 760 mmHg (Predicted)	<a href="#">[3]</a>
Density	1.7 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Flash Point	79.4 ± 25.9 °C (Predicted)	<a href="#">[3]</a>
XLogP3	4.1	<a href="#">[1]</a>
Solubility	Generally soluble in organic solvents. Insoluble in water.	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

Table 2: Safety and Hazard Information

Hazard Statement	Classification
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source:[\[1\]](#)

## Synthetic Pathways and Experimental Protocols

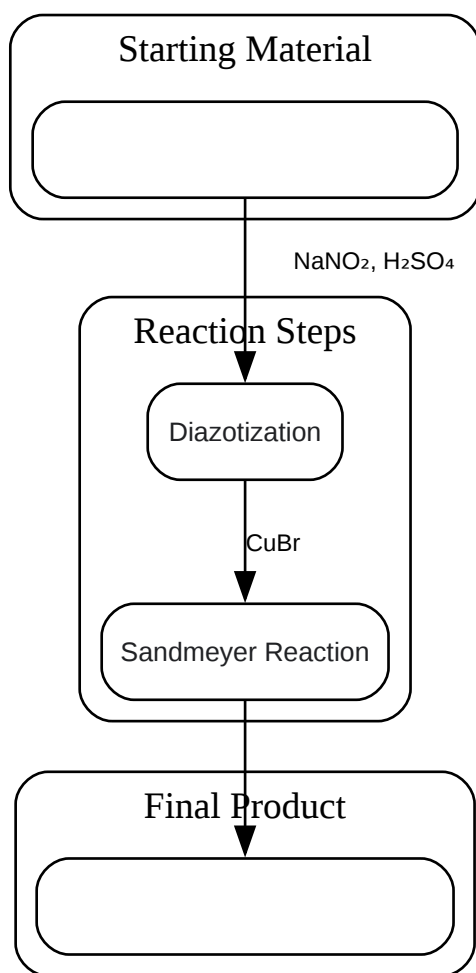
The synthesis of polysubstituted benzenes like **3-Bromo-2-chlorobenzotrifluoride** often involves multi-step strategies that carefully control the regioselectivity of the halogenation and trifluoromethylation reactions. While a specific detailed experimental protocol for **3-Bromo-2-**

**chlorobenzotrifluoride** is not readily available in the cited literature, general synthetic routes for analogous compounds provide a foundational understanding.

#### Common Synthetic Strategies:

- **Electrophilic Aromatic Substitution:** This approach involves the sequential halogenation of a benzotrifluoride precursor. The order of introduction of the bromine and chlorine atoms is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.
- **Sandmeyer Reaction:** A versatile method for introducing a variety of substituents onto an aromatic ring, the Sandmeyer reaction can be employed. This would typically start from an appropriately substituted aniline, which is then diazotized and subsequently treated with a copper(I) halide to install the bromo or chloro group.

#### Logical Workflow for Synthesis via Sandmeyer Reaction:



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Caption: A potential synthetic route to **3-Bromo-2-chlorobenzotrifluoride**.

## Applications in Drug Development and Agrochemicals

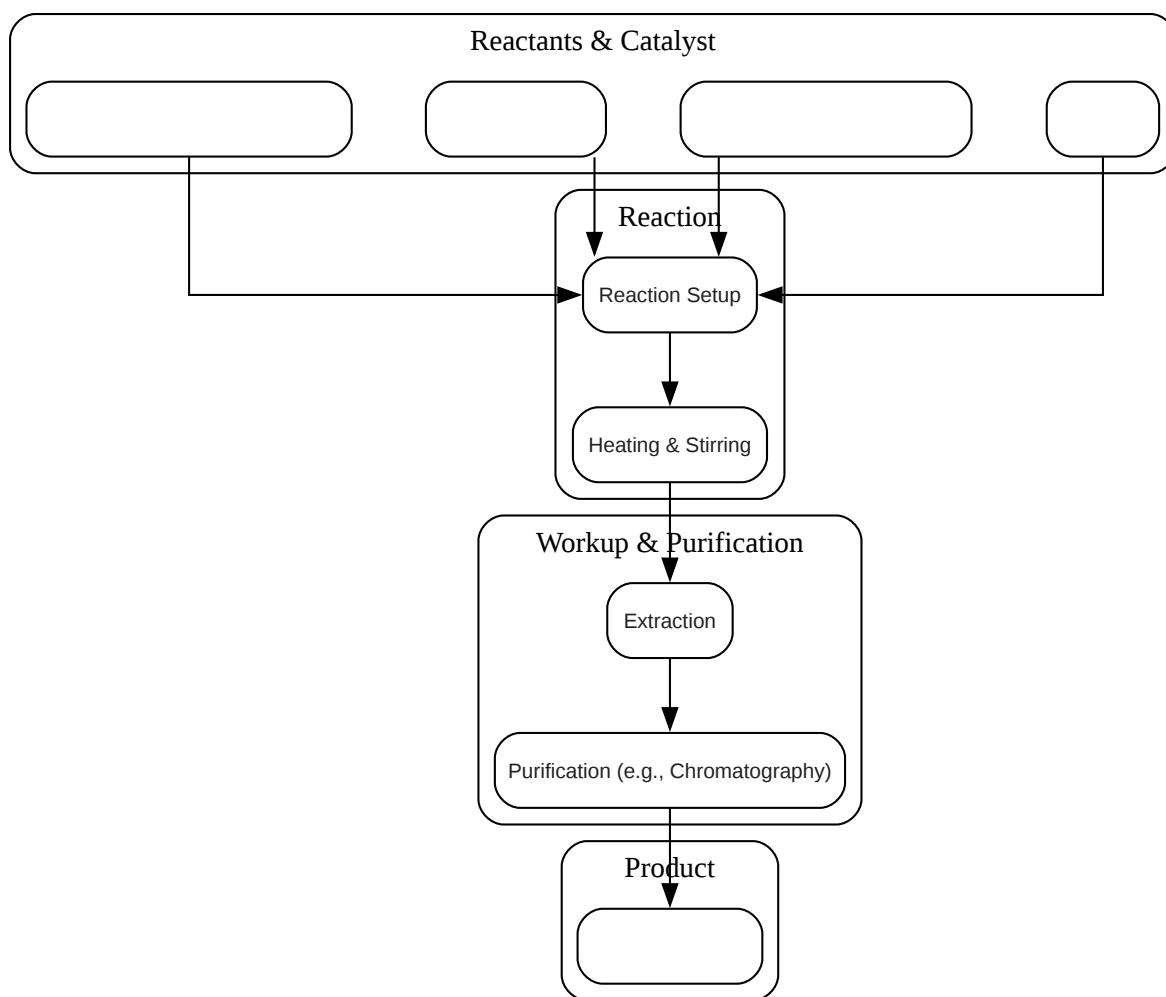
Benzotrifluoride derivatives are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

**3-Bromo-2-chlorobenzotrifluoride** serves as a versatile building block. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of

substituents, including aryl, heteroaryl, and alkyl groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.

#### Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing **3-Bromo-2-chlorobenzotrifluoride**.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While specific biological activities of **3-Bromo-2-chlorobenzotrifluoride** itself are not widely documented, its role as a precursor to more complex molecules underscores its importance. The resulting compounds from its derivatization have the potential to interact with a variety of biological pathways, and their specific activities would be dependent on the nature of the coupled substituent. The development of novel benzotriazole and benzotriazine derivatives, for instance, has shown promise in yielding compounds with antimicrobial and other pharmacological activities.[3][7]

## Conclusion

**3-Bromo-2-chlorobenzotrifluoride** is a key chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility is primarily derived from the presence of multiple reactive sites that allow for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited, an understanding of the properties and reactivity of related benzotrifluoride derivatives provides a strong basis for its application in research and development. Further investigation into its specific reaction protocols and the biological activities of its derivatives is warranted.

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